3,5-Dimethyl-1-(4-nitro-2-(1H-tetrazol-5-yl)phenyl)piperidine
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Overview
Description
3,5-Dimethyl-1-(4-nitro-2-(1H-tetrazol-5-yl)phenyl)piperidine is a complex organic compound that features a piperidine ring substituted with a nitro group and a tetrazole moiety
Preparation Methods
The synthesis of 3,5-Dimethyl-1-(4-nitro-2-(1H-tetrazol-5-yl)phenyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor followed by the introduction of the tetrazole group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
3,5-Dimethyl-1-(4-nitro-2-(1H-tetrazol-5-yl)phenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Cyclization: The tetrazole moiety can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dimethyl-1-(4-nitro-2-(1H-tetrazol-5-yl)phenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and explosives.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(4-nitro-2-(1H-tetrazol-5-yl)phenyl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The tetrazole moiety can bind to metal ions, influencing various biochemical pathways. These interactions can lead to the modulation of enzyme activities and cellular processes.
Comparison with Similar Compounds
Similar compounds to 3,5-Dimethyl-1-(4-nitro-2-(1H-tetrazol-5-yl)phenyl)piperidine include:
3,5-Dimethyl-1-(4-nitrophenyl)piperidine: Lacks the tetrazole moiety, making it less versatile in terms of chemical reactivity.
1-(4-nitro-2-(1H-tetrazol-5-yl)phenyl)piperidine: Lacks the dimethyl substitution, which can affect its physical and chemical properties.
3,5-Dimethyl-1-(2-(1H-tetrazol-5-yl)phenyl)piperidine: The position of the nitro group is different, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dimethyl-1-[4-nitro-2-(2H-tetrazol-5-yl)phenyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-9-5-10(2)8-19(7-9)13-4-3-11(20(21)22)6-12(13)14-15-17-18-16-14/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOECFXPPKQFUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C3=NNN=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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